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Cat. No.: B611605 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the selectivity profile of UT-155, a novel androgen receptor (AR)

antagonist and selective androgen receptor degrader (SARD). Due to the limited availability of

a broad selectivity panel for UT-155 in publicly accessible literature, this guide also presents a

comparative analysis with other second-generation antiandrogens to offer a valuable context

for its potential off-target effects.

Executive Summary
UT-155 is a potent antagonist of the androgen receptor with a binding affinity (Ki) of 267 nM for

the AR ligand-binding domain (AR-LBD).[1][2] It has demonstrated greater potency in inhibiting

AR transactivation compared to enzalutamide. While direct, comprehensive quantitative data

on the selectivity of UT-155 against a wide panel of other receptors is not readily available in

the reviewed literature, preliminary studies suggest some cross-reactivity with the progesterone

receptor (PR) at high concentrations. This guide compiles the available data for UT-155 and

contrasts it with the known selectivity profiles of other leading AR antagonists—enzalutamide,

apalutamide, and darolutamide—to aid in the evaluation of its therapeutic potential and off-

target risk.
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Data sourced from MedchemExpress and TargetMol.[1][2]

Comparative Selectivity of Second-Generation Androgen
Receptor Antagonists
Comprehensive, quantitative selectivity data for UT-155 against a broad panel of receptors is

not available in the public domain. The following table provides the selectivity profiles for other

prominent second-generation AR antagonists to serve as a benchmark for comparison.

Receptor
Enzalutamide (Ki,
nM)

Apalutamide (IC50,
nM)

Darolutamide
(IC50, nM)

Androgen Receptor

(AR)
21-36 16 26

Progesterone

Receptor (PR)
>10,000 >10,000 >10,000

Glucocorticoid

Receptor (GR)
>10,000 >10,000 >10,000

Mineralocorticoid

Receptor (MR)
>10,000 >10,000 >10,000

GABA-A Receptor 2,700 3,400 >10,000

This table is compiled from various sources and is intended for comparative purposes. The lack

of data for UT-155 in a similar format highlights a current gap in the publicly available research.

Experimental Protocols
Competitive Radioligand Binding Assay for Androgen
Receptor
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This protocol outlines a standard method for determining the binding affinity (Ki) of a test

compound like UT-155 for the androgen receptor.

1. Materials:

Receptor Source: Purified human AR ligand-binding domain (LBD) or rat prostate cytosol.
Radioligand: [³H]-Mibolerone or [³H]-R1881 (a synthetic androgen).
Test Compound: UT-155 or other compounds of interest, dissolved in an appropriate solvent
(e.g., DMSO).
Assay Buffer: Tris-based buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10%
glycerol, 1 mM DTT, pH 7.4).
Wash Buffer: Assay buffer with a higher salt concentration.
Scintillation Cocktail.
96-well filter plates and a vacuum manifold.

2. Procedure:

Plate Coating (if using purified receptor): Coat the wells of a microplate with an antibody that
captures the tagged, purified AR-LBD.
Reaction Mixture Preparation: In each well, combine the receptor source, a fixed
concentration of the radioligand (typically at or below its Kd value), and varying
concentrations of the test compound. Include control wells for total binding (no competitor)
and non-specific binding (a high concentration of a known AR ligand).
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to
reach equilibrium (e.g., 18-24 hours).
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the
filter plates using a vacuum manifold. This step separates the receptor-bound radioligand
from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining
unbound radioligand.
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and
measure the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound
concentration.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) from the resulting sigmoidal curve using non-linear
regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.
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Figure 1: Mechanism of Action of UT-155 on the Androgen Receptor Signaling Pathway.
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Figure 2: Workflow of a Competitive Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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